molecular formula C21H26N4 B2808970 5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 902302-81-2

5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2808970
CAS No.: 902302-81-2
M. Wt: 334.467
InChI Key: SRYWANBBSVZXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused N-heterocyclic system of a pyrazole . This core is substituted with a tert-butyl group, a pyrrolidin-1-yl group, and a p-tolyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve multi-step reactions. The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . Similarly, the pyrrolidin-1-yl group could be introduced via a solvent-involved synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The tert-butyl group is known for its unique reactivity pattern , and the pyrrolidin-1-yl group could participate in a variety of reactions .

Scientific Research Applications

Organic and Medicinal Chemistry

  • Synthesis and Characterization : Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine, are synthesized for their significant biological activities. These compounds are of biomedical importance and have been extensively studied (Moustafa et al., 2022).

Materials Science

  • Photophysical Properties : Research has indicated interest in these pyrazolo[1,5-a]pyrimidine derivatives due to their unique photophysical properties, which could be valuable in materials science applications (Moustafa et al., 2022).

Pharmaceutical Development

  • Antitumor Activity : Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising anticancer activities, particularly against specific cancer cell lines. This indicates their potential in developing new anticancer drugs (Liu, Zhao, & Lu, 2020).
  • Antimicrobial Agents : Novel pyrazolo[1,5-a]pyrimidines have been synthesized with a focus on their antimicrobial properties. These compounds have been evaluated as potential RNA polymerase inhibitors, which can be significant in treating bacterial infections (Abdallah & Elgemeie, 2022).

Properties

IUPAC Name

5-tert-butyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-15-7-9-16(10-8-15)17-14-22-25-19(24-11-5-6-12-24)13-18(21(2,3)4)23-20(17)25/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYWANBBSVZXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCC4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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